6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
“6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine” is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C10H12BrN3/c1-3-8-10 (12-2)14-6-7 (11)4-5-9 (14)13-8/h4-6,12H,3H2,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential in treating tuberculosis. Modifications at certain positions on the imidazo[1,2-a]pyridine ring have shown improved potency against both extracellular and intracellular Mycobacterium tuberculosis with good microsomal stability .
Material Science
The imidazo[1,2-a]pyridine moiety is recognized for its wide range of applications in material science due to its structural character. It is considered an important fused bicyclic 5–6 heterocycle .
Mechanism of Action
Target of Action
The compound 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine belongs to the class of imidazo[1,2-a]pyridines . This class of compounds has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been evaluated for their inhibitory activity against various targets such as EGFR and HER2 .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The acute TB mouse model indicated a significant reduction of bacterial load when treated with these compounds .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been associated with diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Future Directions
Imidazo[1,2-a]pyridine derivatives have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . Therefore, the future directions for “6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine” could involve further exploration of its potential applications in drug discovery and development .
properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNKLKPIXFOJPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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